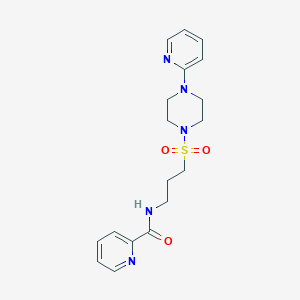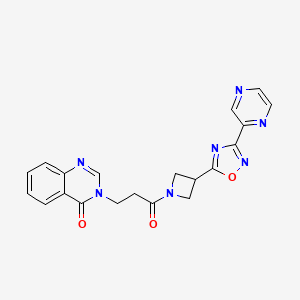
3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives involves several methodologies, including catalytic and oxidative conditions. Mulakayala et al. (2012) demonstrated the InCl3-catalyzed synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, offering a practical approach with good yields and high selectivities (Mulakayala et al., 2012). Another study by Mohammed et al. (2015) highlighted the iodine-catalyzed oxidative synthesis of these compounds, emphasizing the role of iodine in the selective production of 2-aryl quinazolin-4(3H)-ones (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular structures of quinazolin-4(3H)-one derivatives have been elucidated using various analytical techniques. The structure-activity relationships (SAR) of these compounds are critical for their potential biological functions. While specific studies on molecular structure analysis of the compound were not found, the structural elucidation of related compounds provides a foundation for understanding the intricate molecular architecture and potential interaction sites of such molecules.
Chemical Reactions and Properties
Quinazolin-4(3H)-ones undergo a range of chemical reactions, contributing to their versatile chemical properties. Patel et al. (2011) synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, highlighting the reactivity of these compounds towards forming azetidinones, which could indicate the chemical versatility of the parent quinazolin-4(3H)-one structure (Patel & Patel, 2011).
科学的研究の応用
Antimalarial Applications
A study explored the synthesis of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties, including azetidinone and oxadiazole, among others. These compounds were analyzed through in silico molecular docking to identify potential antimalarials targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), with one compound showing high binding affinity, indicating promising antimalarial activity (Abdelmonsef et al., 2020).
Anti-inflammatory and Analgesic Applications
Several studies have synthesized quinazolin-4-one derivatives with varied substitutions, demonstrating significant anti-inflammatory and analgesic effects. These compounds were tested in vivo, showing promising results that could lead to the development of new therapeutic agents for inflammation and pain management (Kumar & Rajput, 2009); (Yeşilada et al., 2004).
Antimicrobial Applications
Compounds derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities. The introduction of specific groups (e.g., chloro, methoxy) to these compounds has been linked to enhanced antimicrobial effectiveness, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2011).
Anticancer Applications
Research into quinazolin-4(3H)-one derivatives has also indicated their potential in anticancer applications. Specific compounds have been evaluated for their anti-proliferative properties against various cancer cell lines, with some showing activity that suggests a possible mechanism of action through the inhibition of sirtuins, a class of enzymes involved in cellular regulation (Mulakayala et al., 2012).
特性
IUPAC Name |
3-[3-oxo-3-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c28-17(5-8-26-12-23-15-4-2-1-3-14(15)20(26)29)27-10-13(11-27)19-24-18(25-30-19)16-9-21-6-7-22-16/h1-4,6-7,9,12-13H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAICYWRAWUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

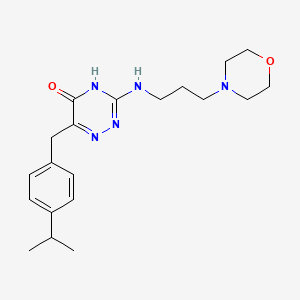
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)


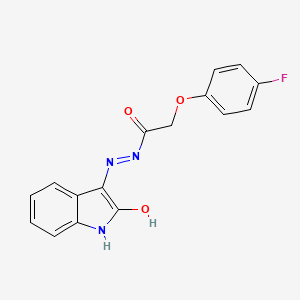
![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
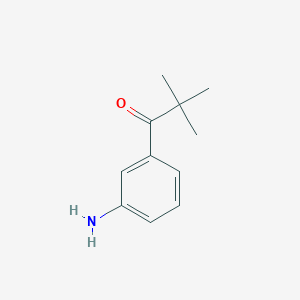
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)

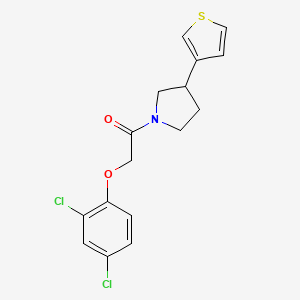
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
